Fluperlapine

Schizophrenia Cognitive function Muscarinic receptor pharmacology

Fluperlapine is one of only three atypical antipsychotics demonstrating M1 muscarinic partial agonism—a property absent in olanzapine, risperidone, and quetiapine. Unlike clozapine, it offers antidepressant-like tetrabenazine antagonism, norepinephrine reuptake inhibition, and ~50% lower sedative potency. Validated in MK-801 neurotoxicity prevention models and haloperidol-refractory patient studies. Ideal for electrophysiology, behavioral pharmacology, and structure-toxicity relationship research in the dibenzo-epine series.

Molecular Formula C19H20FN3
Molecular Weight 309.4 g/mol
CAS No. 67121-76-0
Cat. No. B1663347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluperlapine
CAS67121-76-0
Synonyms3-fluoro-6-(4-methylpiperazinyl)-11H-dibenz(b,e)azepine
fluperlapine
NB 106-689
Molecular FormulaC19H20FN3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F
InChIInChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3
InChIKeyOBWGMKKHCLHVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluperlapine (CAS 67121-76-0): Baseline Pharmacological and Clinical Profile for Research Procurement


Fluperlapine (NB 106-689) is a morphanthridine (11H-dibenzo[b,e]azepine) atypical antipsychotic with documented antidepressant and sedative properties [1]. First synthesized in 1979 and extensively studied in the 1980s-1990s, it was evaluated in multiple clinical trials involving schizophrenic patients at doses typically ranging from 200-400 mg daily, demonstrating a responder rate of approximately 80% in an open multicenter trial of 104 patients [2]. Fluperlapine exhibits a distinct polyreceptor binding profile with high affinity for 5-HT2A (Ki = 7.9 nM), 5-HT7 (Ki = 4.6 nM), and M1 muscarinic receptors (Ki = 8.8 nM), while maintaining relatively weak D2 dopamine receptor affinity (Ki = 316.2 nM) [3]. This compound belongs to the dibenzo-epine structural class, sharing a core scaffold with clozapine, loxapine, and olanzapine, yet demonstrates differential activity across multiple receptor systems that distinguish it from these structural analogs [4].

Why Fluperlapine (CAS 67121-76-0) Cannot Be Generically Substituted with Structural Analogs


Despite sharing a dibenzo-epine scaffold with clozapine, olanzapine, and loxapine, fluperlapine exhibits a unique constellation of receptor activities that precludes simple interchange among in-class candidates. Fluperlapine is one of only three atypical antipsychotics among 14 tested that demonstrates M1 muscarinic partial agonism, a feature shared with clozapine but absent in olanzapine, risperidone, quetiapine, and most other atypicals [1]. Unlike clozapine, fluperlapine possesses antidepressant-like tetrabenazine antagonism and norepinephrine reuptake inhibition [2]. It also differs from clozapine in its reduced sedative potency (approximately 50% at equal doses) and differential effects on neurotransmitter turnover [3]. These pharmacological distinctions translate into measurable clinical differences: fluperlapine effectively treated six haloperidol-refractory patients in a crossover study, demonstrating utility where typical antipsychotics fail [4]. Furthermore, the metabolic liability differs—fluperlapine is relatively resistant to chemical and biochemical oxidation compared to clozapine, though both share agranulocytosis risk via distinct metabolite pathways [5]. The following quantitative evidence establishes precisely where fluperlapine diverges from its closest analogs in scientifically verifiable terms.

Fluperlapine (CAS 67121-76-0) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Clozapine and Class Analogs


M1 Muscarinic Receptor Partial Agonism: A Rare Property Among Atypical Antipsychotics

Fluperlapine is one of only three atypical antipsychotic drugs out of fourteen tested that demonstrates partial agonist activity at cloned human M1 muscarinic receptors [1]. This rare pharmacological property is shared with clozapine and JL13, but is notably absent in olanzapine, risperidone, quetiapine (Seroquel), sertindole, ziprasidone, and the majority of other atypical antipsychotics evaluated in this systematic screen [1]. M1 muscarinic receptor agonism has been hypothesized to contribute to the cognitive benefits and unique therapeutic profile of clozapine, particularly through actions of its metabolite N-desmethylclozapine [1].

Schizophrenia Cognitive function Muscarinic receptor pharmacology

Sedative Potency: Approximately Half That of Clozapine at Equal Doses

In a double-blind, within-subject crossover study with randomized treatment sequence in eight healthy male volunteers, quantitative EEG spectral analysis demonstrated that fluperlapine produces approximately half the sedative potency of clozapine when administered at equal doses [1]. Both compounds produced qualitatively similar EEG changes including increases in delta and theta activity and decreases in alpha activity, which correlated with reduced self-rated wakefulness [1]. However, the magnitude of sedation differed substantially, with fluperlapine showing distinct additional effects—specifically, greater increase in beta activity in the 20-40 cps frequency band (beta 2), a pattern associated with tricyclic antidepressants [1]. This differential EEG signature provides electrophysiological evidence for fluperlapine's unique dual neuroleptic-antidepressant profile relative to clozapine [1].

Sedation EEG pharmacodynamics Clinical tolerability

Antidepressant-Like Activity: Tetrabenazine Antagonism and NA Reuptake Inhibition Absent in Clozapine

In a direct comparative pharmacological study, only fluperlapine among the compounds tested exhibited effects in common with antidepressants, specifically tetrabenazine antagonism in rats and norepinephrine reuptake inhibition in rat brain slices both in vitro and ex vivo [1]. Fluperlapine was as effective as imipramine (a tricyclic antidepressant) in antagonizing tetrabenazine-induced ptosis in rats, and this anti-ptotic effect remained constant after up to ten daily drug administrations [2]. By contrast, clozapine does not significantly enhance norepinephrine turnover and lacks these antidepressant-like properties [1]. In the striatum of rats, fluperlapine binds less to D2 receptor sites than clozapine but enhances dopamine turnover more than clozapine [1]. Both compounds show similar effects across striatum, nucleus accumbens, and cortex, distinguishing them from haloperidol [1].

Antidepressant activity Tetrabenazine antagonism Norepinephrine reuptake inhibition

5-HT2 Receptor Downregulation: Shared with Clozapine, Distinct from Other Atypicals

Acute treatment with fluperlapine decreases the density (Bmax) of 5-HT2 receptor binding sites in rat cerebral cortex, an effect shared with clozapine, RMI-81582, and setoperone, but not observed with ticspirone, amperozide, or melperone among atypical antipsychotics examined [1]. This rapid and prolonged downregulation of 5-HT2 receptor sites characterizes a subset of atypical antipsychotics and is not universal across the class [1]. The downregulation induced by a single 20 mg/kg injection of clozapine remained almost unchanged during the first 72 hours and remained significantly decreased for up to 120 hours [1]. Dibenzo-epines (clozapine, loxapine, amoxapine, clothiapine) consistently downregulate 5-HT2 receptors in frontal cortex after acute treatment [1]. The 5-HT2/D2 affinity ratio was identified through cluster analysis as the most successful means of correctly classifying typical versus atypical antipsychotic drugs, achieving 92% accuracy [2].

5-HT2 receptor Receptor downregulation Atypical antipsychotic classification

NMDA Antagonist Neurotoxicity Prevention: Rank Order Corresponding to Antipsychotic Properties

Fluperlapine, along with clozapine, olanzapine, loxapine, and amoxapine, can prevent NMDA antagonist-induced neurotoxicity in the rat brain [1]. The protective effects of these structurally related agents exhibit a rank order corresponding to their ability to mimic the antipsychotic properties of clozapine [1]. This functional endpoint provides an in vivo correlate of therapeutic potential beyond receptor binding profiles. NMDA antagonists such as phencyclidine, ketamine, and MK-801 cause schizophrenia-like psychosis in humans and neurotoxicity in adult rat brain [1]. The shared ability of these dibenzo-epine derivatives to prevent NMDA antagonist neurotoxicity distinguishes them from typical antipsychotics and may reflect a common mechanism relevant to their atypical clinical profile [1].

NMDA receptor Neuroprotection Glutamate excitotoxicity

Metabolic Oxidation Resistance and Agranulocytosis Liability: Differential vs. Clozapine

Unlike clozapine, fluperlapine is relatively resistant to chemical and biochemical oxidations [1]. However, both compounds are associated with agranulocytosis in humans through distinct metabolic pathways. The major metabolite of fluperlapine, 7-hydroxyfluperlapine, is oxidized by HOCl and myeloperoxidase in the presence of H2O2 and Cl- to form a reactive iminoquinone intermediate (M+1 ion at m/z 324) that covalently modifies human myeloperoxidase and binds to neutrophils [1]. This reactive intermediate formation is inhibited in the presence of N-acetyl-L-cysteine or glutathione, with the NAC or GSH adducts formed instead [1]. The reactivity and binding orientation of fluperlapine's reactive metabolite is very similar to that of clozapine, despite the parent compound's greater resistance to oxidation [1]. These findings provide a mechanism for fluperlapine-induced agranulocytosis that parallels but is not identical to clozapine [1].

Drug metabolism Agranulocytosis Neutrophil bioactivation Oxidation resistance

Optimal Research and Industrial Application Scenarios for Fluperlapine (CAS 67121-76-0) Based on Verified Differentiation Evidence


M1 Muscarinic Receptor Agonism Research Tool for Antipsychotic Drug Development

Fluperlapine serves as a selective pharmacological tool for investigating M1 muscarinic receptor partial agonism in the context of antipsychotic efficacy. With only three of fourteen atypical antipsychotics demonstrating this property (fluperlapine, JL13, clozapine), fluperlapine represents a rare comparator for teasing apart M1-mediated cognitive and therapeutic effects from other receptor activities [1]. Researchers can employ fluperlapine as a positive control in M1 functional assays or as a reference compound when screening novel antipsychotic candidates for muscarinic activity [1]. Its distinct profile relative to M1-inactive atypicals (olanzapine, risperidone, quetiapine) enables clean experimental separation of M1-dependent and M1-independent mechanisms [1].

Dual Neuroleptic-Antidepressant Mechanism Studies

Fluperlapine's unique combination of atypical antipsychotic receptor antagonism plus antidepressant-like tetrabenazine antagonism and norepinephrine reuptake inhibition provides a validated tool for studying comorbid psychotic and depressive symptom models [1]. Unlike clozapine, which lacks these antidepressant-like properties, fluperlapine enables investigation of combined D2/5-HT2 antagonism with monoamine reuptake inhibition [1]. This makes fluperlapine particularly valuable for behavioral pharmacology studies in rodent models where both positive psychotic symptoms and depressive-like behaviors need to be addressed simultaneously, such as in the tetrabenazine-induced ptosis model where fluperlapine shows efficacy equivalent to imipramine [2].

Comparative EEG Pharmacodynamic Studies with Reduced Sedative Confound

For electrophysiology and pharmaco-EEG researchers, fluperlapine offers a critical advantage over clozapine: approximately 50% lower sedative potency at equal doses while maintaining qualitatively similar EEG signatures [1]. This differential sedation allows experimental designs that isolate non-sedative pharmacological effects without the confounding influence of pronounced drowsiness. The compound's distinct beta 2 activity increase—greater than clozapine and associated with tricyclic antidepressant EEG profiles—provides an additional quantifiable pharmacodynamic endpoint for distinguishing neuroleptic versus antidepressant-like central effects within the same compound [1]. The strong correlation between EEG effects and blood levels of unchanged fluperlapine during long-term treatment further supports its utility in pharmacokinetic-pharmacodynamic modeling studies [1].

NMDA Antagonist Neurotoxicity Prevention Model in Preclinical Psychosis Research

Fluperlapine is validated as a reference compound in the MK-801 (dizocilpine) neurotoxicity prevention model, a well-established paradigm for evaluating atypical antipsychotic efficacy in glutamate-based psychosis mechanisms [1]. Along with clozapine, olanzapine, loxapine, and amoxapine, fluperlapine prevents NMDA antagonist-induced neurotoxicity in rats with a rank order corresponding to therapeutic antipsychotic potential [1]. Researchers can use fluperlapine as a benchmark comparator when screening novel dibenzo-epine derivatives or other atypical candidates in this in vivo model, which provides functional readout beyond receptor binding affinity measurements [1].

Neutrophil-Mediated Drug Bioactivation and Idiosyncratic Agranulocytosis Studies

Fluperlapine provides a distinct comparative model for investigating the mechanisms of antipsychotic-induced agranulocytosis. Unlike clozapine, the parent compound is relatively resistant to chemical and biochemical oxidation, yet both drugs produce reactive metabolites that covalently bind to neutrophils via similar mechanisms [1]. The major metabolite 7-hydroxyfluperlapine is oxidized by myeloperoxidase/H2O2/Cl- to an iminoquinone intermediate that modifies neutrophil proteins, providing a validated system for studying reactive metabolite formation, covalent binding, and immune-mediated toxicity [1]. This differential parent compound stability with similar downstream toxicity pathways makes fluperlapine uniquely suited for structure-toxicity relationship studies in the dibenzo-epine series [1].

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